
4-Aminophenyl-alpha-D-glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Aminophenyl-alpha-D-glucopyranoside is a biomedical compound utilized in the domain of drug discovery . It exhibits promise in combating diverse ailments such as cancer, diabetes, and neurodegenerative disorders . It is used to create derivitized agarose beads useful for the analysis of the surfaces of cancer cells . It is also used to derivatize biocompatible single-crystalline gold tabular nanoparticles, nanoprisms (NPRs) to improve their stability and cellular uptake .
Molecular Structure Analysis
The molecular structure of 4-Aminophenyl-alpha-D-glucopyranoside is represented by the formula C12H17NO6 . It has a molecular weight of 271.27 . The SMILES string representation is Nc1ccc (OC2OC (CO)C (O)C (O)C2O)cc1 .Chemical Reactions Analysis
4-Aminophenyl-alpha-D-glucopyranoside is involved in various chemical reactions. For instance, it is used to create derivitized agarose beads for the analysis of the surfaces of cancer cells . It is also used to derivatize biocompatible single-crystalline gold tabular nanoparticles, nanoprisms (NPRs), to improve their stability and cellular uptake .Physical And Chemical Properties Analysis
4-Aminophenyl-alpha-D-glucopyranoside is a powder with an optical activity of [α]/D -65.00 to -59.00°, c = 9.00-11.00 mg/mL in water . It is soluble in water at 49.00-51.00 mg/mL, clear to slightly hazy, colorless to light yellow . It has a density of 1.517 and a boiling point of 556℃ . The melting point is 185-186℃ .Wissenschaftliche Forschungsanwendungen
Monitoring α-Glucosidase Activity
4-Aminophenyl-alpha-D-glucopyranoside is used in the development of fluorescence strategies to monitor α-glucosidase (α-Glu) activity . In this application, 4-Nitrophenyl-α-D-glucopyranoside (NGP) is selected as the substrate, which is further hydrolyzed to yield 4-NP through the catalysis of α-Glu . The quenching efficiency is positively correlated to the concentration of α-Glu .
Screening α-Glucosidase Inhibitors
This compound is also used in the screening of α-Glu inhibitors from Chinese herbal medicines . The inhibitory effects of the extracts from four Chinese herbal medicines on the α-Glu activity have been studied . The IC 50 values of extracts from the rind of Punica granatum L. and Momordica grosvenorii Swingle are 0.23 and 0.37 g/L, respectively, so they show obvious inhibitory effects on α-Glu .
Development of Fluorescence Sensing Strategies
4-Aminophenyl-alpha-D-glucopyranoside plays a crucial role in the development of fluorescence sensing strategies . Fluorescence sensing is performed mainly through target analyte-mediated fluorescence enhancement (“turn-on”) or fluorescence quenching (“turn-off”) .
Assessment of Enzyme Activity
The compound is used in the development of strategies to assess enzyme activity . The membrane bound and isolated enzyme activity could be well assessed through this developed strategy because GAA could specifically catalyze the magnetic nanoparticles/4-aminophenyl-α-D-glucopyranoside (MNPs/pAPG) into the MNPs/pAP which had no binding ability with the pyrene boric acid (PBA) .
Development of Colorimetric Sensing Strategies
4-Aminophenyl-alpha-D-glucopyranoside is used in the development of colorimetric sensing strategies . This application allows for the detection of α-Glu activity in human serum samples .
Eigenschaften
IUPAC Name |
(2R,3R,4S,5S,6R)-2-(4-aminophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO6/c13-6-1-3-7(4-2-6)18-12-11(17)10(16)9(15)8(5-14)19-12/h1-4,8-12,14-17H,5,13H2/t8-,9-,10+,11-,12+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIAKOEWBCMPCQR-ZIQFBCGOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2C(C(C(C(O2)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminophenyl-alpha-D-glucopyranoside | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

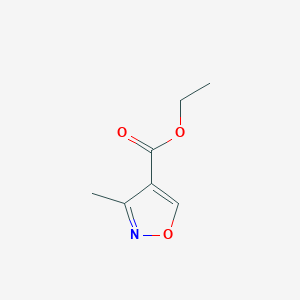
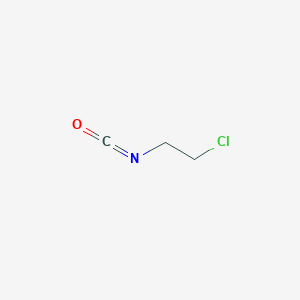





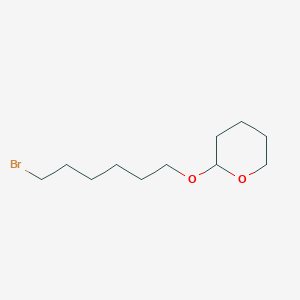
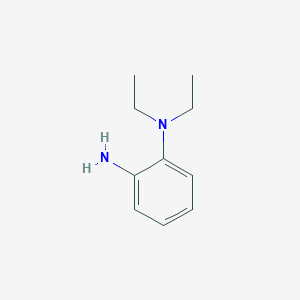

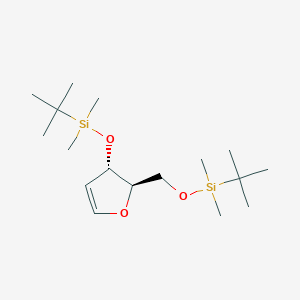


![5-Bromo-6-fluorobenzo[d][1,3]dioxole](/img/structure/B104280.png)